molecular formula C10H14ClN B1669244 Clortermine CAS No. 10389-73-8

Clortermine

Cat. No. B1669244
CAS RN: 10389-73-8
M. Wt: 183.68 g/mol
InChI Key: HXCXASJHZQXCKK-UHFFFAOYSA-N
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Patent
US07053104B2

Procedure details

A mixture of Raney nickel (50% by weight in water; 2.3 g) and 1-(2-chlorophenyl)-2-methyl-2-nitropropane (2.35 g, 11 mmol) in ethanol (35 mL) was shaken under hydrogen gas (60 psig) for 3.5 h. The reaction mixture was then filtered, and the filtrate was rotary evaporated. This provided 2.3 g (110%) of α,α-dimethyl-2-chlorophenethylamine.
Name
1-(2-chlorophenyl)-2-methyl-2-nitropropane
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([CH3:14])([N+:11]([O-])=O)[CH3:10]>[Ni].C(O)C>[CH3:14][C:9]([NH2:11])([CH3:10])[CH2:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
1-(2-chlorophenyl)-2-methyl-2-nitropropane
Quantity
2.35 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(C)([N+](=O)[O-])C
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was shaken under hydrogen gas (60 psig) for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
CC(CC1=C(C=CC=C1)Cl)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.